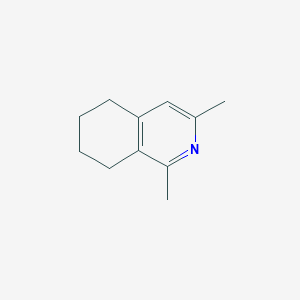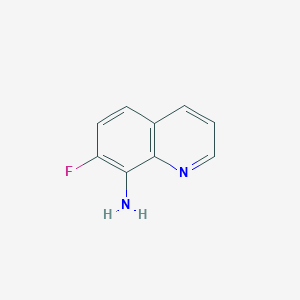
Octahydro-1H-indene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-indene-1,2-diol is a chemical compound with the molecular formula C9H16O2 It is a derivative of indene, characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the octahydroindene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-indene-1,2-diol typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the double bonds of the indene ring, resulting in the formation of the octahydroindene structure. Subsequent hydroxylation of the octahydroindene intermediate can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product from reaction byproducts and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1H-indene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium dichromate (K2Cr2O7) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Octahydro-1H-indene-1,2-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Octahydro-1H-indene-1,2-diol depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and participate in other non-covalent interactions with target molecules.
Comparación Con Compuestos Similares
Octahydro-1H-indene-1,2-diol can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and photopolymerization applications.
1H-Isoindole-1,3(2H)-dione: Known for its pharmacological actions and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6,7,7a-octahydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H16O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h6-11H,1-5H2 |
Clave InChI |
RJEXDQOKTTYHAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC(C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)


![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)



![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)
